Biotin-PEG3-Me-Tet
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Overview
Description
Biotin-PEG3-Me-Tet is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group. This compound is particularly useful in bioconjugation applications due to its ability to undergo specific inverse electron demand Diels-Alder reactions with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-Me-Tet involves the conjugation of biotin with a PEG3 linker and a tetrazine group. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG3 linker, which contains a terminal amine group, under mild conditions to form biotin-PEG3.
Tetrazine Conjugation: Finally, the biotin-PEG3 is conjugated with a tetrazine group using a suitable coupling reagent, such as carbodiimide, to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS.
Large-Scale PEGylation: The activated biotin is reacted with PEG3 linker in large reactors.
Tetrazine Conjugation: The final conjugation step is carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-Me-Tet primarily undergoes inverse electron demand Diels-Alder reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), carbodiimide.
Conditions: Mild aqueous conditions, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product formed from the reaction of this compound with TCO-containing compounds is a stable bioconjugate, which can be used in various biological and chemical applications .
Scientific Research Applications
Biotin-PEG3-Me-Tet has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in Antibody-Drug Conjugates (ADCs).
Industry: Applied in the production of diagnostic tools and assays for various biochemical analyses
Mechanism of Action
Biotin-PEG3-Me-Tet exerts its effects through the inverse electron demand Diels-Alder reaction with TCO groups. The tetrazine group in this compound reacts with the TCO group to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-Me-Tet: Contains two PEG units and a tetrazine group.
Biotin-PEG4-Me-Tet: Contains four PEG units and a tetrazine group.
Biotin-PEG3-Azide: Contains three PEG units and an azide group instead of a tetrazine group
Uniqueness
Biotin-PEG3-Me-Tet is unique due to its optimal PEG length, which provides a balance between solubility and flexibility, and its tetrazine group, which allows for highly specific and efficient bioconjugation reactions. This makes it particularly useful in applications where precise and stable bioconjugation is required .
Properties
Molecular Formula |
C29H42N8O6S |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1 |
InChI Key |
CJVUSGLIHMFDML-DPZBCOQUSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
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